molecular formula C10H13NO2 B1267345 Ethyl cyano(cyclopentylidene)acetate CAS No. 5407-83-0

Ethyl cyano(cyclopentylidene)acetate

Cat. No.: B1267345
CAS No.: 5407-83-0
M. Wt: 179.22 g/mol
InChI Key: QBQXZJJXLYXGGR-UHFFFAOYSA-N
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Description

Ethyl cyano(cyclopentylidene)acetate is an organic compound with the molecular formula C10H13NO2. It is a versatile compound used in various chemical reactions and has significant applications in scientific research. The compound contains a cyano group, a cyclopentylidene group, and an ester functional group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate. The reaction is typically carried out in an aqueous medium.

    Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to produce ethyl cyanoacetate.

    Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst to yield ethyl cyanoacetate.

Industrial Production Methods

Industrial production of ethyl cyano(cyclopentylidene)acetate typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Condensation Reactions: Ethyl cyano(cyclopentylidene)acetate undergoes condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form various products.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols.

    Cyclization: Often requires acidic or basic conditions, depending on the specific reaction.

Major Products

    Condensation Products: Various α,β-unsaturated compounds.

    Substitution Products: Amino or alkoxy derivatives.

    Cyclization Products: Heterocyclic compounds such as pyridines and quinolines.

Scientific Research Applications

Ethyl cyano(cyclopentylidene)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl cyano(cyclopentylidene)acetate involves its reactivity towards various nucleophiles and electrophiles. The cyano group and ester functional group make it a highly reactive compound, capable of participating in multiple chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Ethyl cyano(cyclopentylidene)acetate can be compared with other similar compounds such as ethyl cyanoacetate and methyl cyanoacetate. While all these compounds contain a cyano group and an ester functional group, this compound is unique due to the presence of the cyclopentylidene group, which imparts different reactivity and properties.

Similar Compounds

    Ethyl Cyanoacetate: Contains a cyano group and an ester functional group but lacks the cyclopentylidene group.

    Methyl Cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.

This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 2-cyano-2-cyclopentylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQXZJJXLYXGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278936
Record name Ethyl cyano(cyclopentylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-83-0
Record name 5407-83-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyano(cyclopentylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE
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Synthesis routes and methods I

Procedure details

To an ambient solution of hexamethyldisilazane (17.7 mL, 84.0 mmol) m acetic acid (56 mL) was added sequentially cyclopentanone (5.0 mL, 56.3 mmol) and ethyl 2-cyanoacetate (12.0 mL, 113 mmol). The solution was heated to 70° C. for 15 hours. The reaction was cooled to room temperature and diluted with water (100 mL) and ethyl acetate (100 mL). The layers were separated, and the aqueous was extracted with additional ethyl acetate (2×100 mL). The combined organics were dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 100% hexane to 5% ethyl acetate in hexane, to give the title product as a white, solid. MS (ESI) m/z 180 [M+H]+.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ambient solution of hexamethyldisilazane (17.7 mL, 84.0 mmol) in acetic acid (56 mL) was added sequentially cyclopentanone (5.0 mL, 56.3 mmol) and ethyl 2-cyanoacetate (12.0 mL, 113 mmol). The solution was heated to 70° C. for 15 hours. The reaction was cooled to room temperature and diluted with water (100 mL) and ethyl acetate (100 mL). The layers were separated, and the aqueous was extracted with additional ethyl acetate (2×100 mL). The combined organics were dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 100% hexane to 5% ethyl acetate in hexane, to give the title product as a white, solid. MS (ESI) m/z 180 [M+H]+.
Quantity
17.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The sub-title compound was prepared in a 69% yield analogously to the method described in Organic Synthesis, 39, 25 (1959) from cyclopentanone and ethyl cyanoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
69%

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